molecular formula C24H47NO7 B13819281 Glucosyl-C18-sphingosine

Glucosyl-C18-sphingosine

Katalognummer: B13819281
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: HHJTWTPUPVQKNA-GKSLDGPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucosylsphingosine is a naturally occurring glycosphingolipid found in plants. It is a deacylated form of glucosylceramide and plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling and structural integrity of cell membranes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glucosylsphingosine typically involves the enzymatic hydrolysis of glucosylceramide. This process can be carried out using specific enzymes such as β-glucocerebrosidase, which cleaves the glucose moiety from glucosylceramide to produce glucosylsphingosine .

Industrial Production Methods

Industrial production of glucosylsphingosine often employs biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Glucosylsphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include oxidized glucosylsphingosine derivatives, reduced forms of the compound, and substituted glucosylsphingosine molecules with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Glucosylsphingosine has a wide range of scientific research applications:

Wirkmechanismus

Glucosylsphingosine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to modulate cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The compound interacts with membrane receptors and enzymes, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glucosylsphingosine is unique due to its specific role in cellular signaling and its potential as a biomarker for certain diseases. Unlike other similar compounds, it has distinct biological activities and therapeutic applications .

Eigenschaften

Molekularformel

C24H47NO7

Molekulargewicht

461.6 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21-,22+,23-,24-/m1/s1

InChI-Schlüssel

HHJTWTPUPVQKNA-GKSLDGPXSA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O

Kanonische SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.